molecular formula C6H9N3O3 B2488351 3-(3-nitro-1H-pyrazol-1-yl)propan-1-ol CAS No. 1003011-37-7

3-(3-nitro-1H-pyrazol-1-yl)propan-1-ol

Cat. No. B2488351
M. Wt: 171.156
InChI Key: AUUMTEXAPPNCJB-UHFFFAOYSA-N
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Description

“3-(3-nitro-1H-pyrazol-1-yl)propan-1-ol” is a chemical compound that belongs to the class of heterocyclic building blocks . Its molecular formula is C6H9N3O3 . It is used for research purposes .


Synthesis Analysis

The synthesis of “3-(3-nitro-1H-pyrazol-1-yl)propan-1-ol” involves a reaction with hydrazine in tetrahydrofuran . The reaction was allowed to proceed for 5 minutes, after which time the Raney nickel was removed by filtration through a celite plug . The solvent was then removed in vacuo to afford 3-(3-amino-pyrazol-1-yl)-propan-1-ol as a yellow oil, which was then immediately used in the next step with no further purification .


Molecular Structure Analysis

The molecular structure of “3-(3-nitro-1H-pyrazol-1-yl)propan-1-ol” consists of a pyrazole ring attached to a propyl group with a hydroxyl group at the end . The pyrazole ring contains two nitrogen atoms and is substituted with a nitro group .

Scientific Research Applications

Synthesis and Characterization

  • Pyrazoles and their derivatives, such as 3-(3-nitro-1H-pyrazol-1-yl)propan-1-ol, are synthesized for applications in pharmaceutical and agrochemical industries. The synthesis involves slow solvent evaporation techniques and characterization through various methods like XRD, FT–IR, and DSC. This compound is known for its stability up to 160 °C and exhibits both endothermic and exothermic reactions during decomposition, suggesting its potential in various thermal applications (Vyas et al., 2012).

Coordination Compounds

  • The compound is used to create nickel(II), zinc(II), and palladium(II) complexes. These complexes are synthesized and characterized for structural analysis, showing potential for applications in metal coordination chemistry. The crystal structures of these compounds indicate their use in designing materials with specific molecular architectures (Zhang et al., 2008).

Energetic Material Development

  • This pyrazole derivative is utilized in the synthesis of energetic materials. The compound's framework, especially when bearing nitro groups, shows promise for explosive properties. Its synthesis methods are crucial in developing materials with desired explosive characteristics (Dalinger et al., 2016).

Catalytic Activities

  • Dinuclear copper(II) complexes derived from pyrazole-based ligands, including 3-(3-nitro-1H-pyrazol-1-yl)propan-1-ol, exhibit catalytic activities. These complexes are characterized for their potential in catalytic oxidation processes, indicating their role in chemical transformations and possibly in industrial catalysis (Zhang et al., 2007).

Future Directions

The future directions for research on “3-(3-nitro-1H-pyrazol-1-yl)propan-1-ol” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the broad range of activities exhibited by pyrazole compounds , it could be of interest in the development of new drugs.

properties

IUPAC Name

3-(3-nitropyrazol-1-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3/c10-5-1-3-8-4-2-6(7-8)9(11)12/h2,4,10H,1,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUUMTEXAPPNCJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1[N+](=O)[O-])CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-nitro-1H-pyrazol-1-yl)propan-1-ol

Synthesis routes and methods

Procedure details

To a solution of 3-nitro-1H-pyrazole (prepared in example 3, 200 mg, 1.77 mmol) in anhydrous N,N-dimethylformamide (2 mL), a 60% dispersion of sodium hydride in mineral oil (92 mg, 2.30 mmol) was added while stirring under nitrogen. After the effervescence ceased and the mixture was stirred for an additional 30 min, bromopropanol (208 μL, 2.30 mmol) was added. The mixture was continued to stir under nitrogen for an additional 2 h. The solvent was removed in vacuo and purification by ISCO flash column chromatography (Teledyne Isco RediSep Flash Column 40 g; 2% methanol/methylene chloride to 5% methanol/methylene chloride) afforded 3-(3-nitro-pyrazol-1-yl)-propan-1-ol (144 mg, 48%) as an oil: H1-NMR (400 MHz, CDCl3) δ 2.09 (2H, m), 2.84 (1H, s), 3.60 (2H, t, J=5.8 Hz), 4.32 (2H, t, J=6.8 Hz), 6.82 (1H, D, J=2.4 Hz), 7.51 (1H, d, J=2.4 Hz).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
92 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
bromopropanol
Quantity
208 μL
Type
reactant
Reaction Step Two

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